molecular formula C23H16O4 B14959503 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate

Cat. No.: B14959503
M. Wt: 356.4 g/mol
InChI Key: NZZHBBWIOYTNLN-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with a benzoate ester group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the chromen-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl propionate
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl butyrate

Uniqueness

Compared to its analogs, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate exhibits unique properties due to the presence of the benzoate ester group. This group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the benzoate ester group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) benzoate

InChI

InChI=1S/C23H16O4/c1-15-21(16-8-4-2-5-9-16)22(24)19-13-12-18(14-20(19)26-15)27-23(25)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

NZZHBBWIOYTNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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